3-Fluoro-4-(thiophen-2-YL)aniline
Description
Significance of Fluorinated Heterocyclic Anilines in Contemporary Chemical Design
The incorporation of fluorine into heterocyclic compounds is a widely recognized strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. nih.gov The judicious placement of a fluorine atom can profoundly alter a molecule's physicochemical and biological properties. researchgate.net Fluorinated heterocyclic anilines, as a class, are of particular importance. The strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of the aniline (B41778) nitrogen, which is crucial for controlling physical properties and can influence drug-receptor interactions. researchgate.net
Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve membrane permeability, a key factor in drug absorption. researchgate.netwiley.com The synthesis of fluorinated anilines, such as 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic drug linezolid, highlights the value of this molecular scaffold in creating medically relevant compounds. researchgate.net The development of novel methods for the introduction of fluorinated groups continues to expand the toolkit available to chemists, enabling the creation of molecules with unique and desirable properties. nih.gov
Strategic Importance of Thiophene (B33073) and Aniline Moieties in Molecular Architecture
The aniline moiety serves as a crucial building block and a versatile chemical handle. The amino group is a key site for further chemical modifications, allowing for the construction of more complex heterocyclic systems. researchgate.net In the context of materials science, the combination of thiophene and aniline is particularly interesting. Thiophene is known as an electron acceptor, while aniline acts as an electron donor, creating a donor-acceptor structure that is foundational for developing conductive polymers and materials for organic electronics. mdpi.com Copolymers of thiophene and aniline have been synthesized and studied for their potential use in organic solar cells and other photovoltaic devices. researchgate.netmdpi.com
Foundational Research Trajectories for Aryl-Substituted Thiophene Anilines
Research into aryl-substituted thiophene anilines is driven by their potential as precursors for a wide range of functional molecules. A primary method for their synthesis is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This powerful carbon-carbon bond-forming reaction typically involves coupling a halogenated aniline derivative with a thiophenylboronic acid (or vice versa) in the presence of a palladium catalyst. researchgate.net This strategy offers high regioselectivity and functional group tolerance, making it a versatile and scalable method.
Table 2: Key Synthesis Strategies for Thiophene-Aniline Scaffolds
| Reaction Type | Description | Relevance |
|---|---|---|
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | The most common and versatile method for synthesizing aryl-substituted thiophene anilines. researchgate.net |
| Fiesselmann Thiophene Synthesis | A method for constructing thiophene rings from appropriate precursors. beilstein-journals.org | Useful for building the thiophene core which can then be coupled to an aniline derivative. beilstein-journals.org |
| Oxidative Polymerization | A method to create polymers from monomers like thiophene and aniline, often using an oxidizing agent like iron(III) chloride. researchgate.net | Used to synthesize conductive copolymers from thiophene-aniline monomers for materials science applications. mdpi.com |
The resulting thiophene-aniline structures serve as versatile intermediates. They are used to build larger, more complex heterocyclic systems for pharmaceutical research and as monomers for the synthesis of conductive polymers. researchgate.net Studies have shown that compounds containing the aryl-aminothiophene structure exhibit a range of biological activities, underscoring the importance of this research trajectory. orientjchem.org The exploration of these compounds continues to yield novel materials and potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDNAKUXNYDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250004-13-7 | |
| Record name | 3-fluoro-4-(thiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Computational and Theoretical Chemistry Studies of 3 Fluoro 4 Thiophen 2 Yl Aniline
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics with high accuracy.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic behavior and chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO band gap, is a key indicator of molecular stability; a large band gap suggests high kinetic stability and low chemical reactivity. mdpi.com
For aniline (B41778) derivatives, the nature and position of functional groups significantly influence the HOMO and LUMO energy levels. researchgate.net In the case of 3-Fluoro-4-(thiophen-2-yl)aniline, the electron-donating amino group (-NH2) would be expected to raise the energy of the HOMO, while the electronegative fluorine atom and the thiophene (B33073) ring would modulate the electronic distribution and the energies of both frontier orbitals.
DFT calculations would precisely quantify these energies. While specific DFT data for this compound is not prevalent in the reviewed literature, studies on analogous substituted anilines and thiophene-containing polymers provide a framework for the expected results. For instance, the introduction of thiophene moieties into polymer backbones is known to result in materials with moderate band gaps, which is a desirable characteristic for applications in organic electronics. A detailed DFT study on this compound would provide the following key data points:
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability (electron affinity). |
| Band Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Relates to chemical reactivity, kinetic stability, and optical properties. |
No specific published data is available for this compound. The table represents the type of data that would be generated by DFT analysis.
Molecular Conformation, Energetics, and Stability Analysis
DFT is also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Reaction Pathway Elucidation and Mechanistic Insights via DFT
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated activation energies. For this compound, which can serve as a building block in organic synthesis, DFT could be used to model its reactivity in reactions such as condensations or cross-coupling reactions. sigmaaldrich.com By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction products and optimize reaction conditions. sigmaaldrich.com
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
For this compound, an MD simulation could explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the frequency of transitions between them. This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the bond connecting the aniline and thiophene rings. Such simulations are critical in contexts like drug design, where the dynamic interaction between a molecule and a biological target is key. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and material properties.
Quantification of Hydrogen Bonding Interactions
Hydrogen bonds are among the most important intermolecular forces that direct crystal packing. In this compound, the amine group (-NH2) can act as a hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as potential hydrogen bond acceptors.
Theoretical methods can be used to quantify the strength and geometry of these interactions. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, its participation in such bonds has been characterized in other fluoro-aromatic systems. nih.gov A computational analysis would identify potential intermolecular N-H···N or N-H···F hydrogen bonds, calculating their distances and angles to determine their significance in the crystal structure. researchgate.net These interactions, along with other forces like π-π stacking between the aromatic rings, dictate the final three-dimensional supramolecular architecture. researchgate.net
π-π Stacking and Other Non-Covalent Interactions
Non-covalent interactions are critical in determining the supramolecular architecture and solid-state properties of molecular systems. For this compound, which combines a fluorinated aniline ring with a thiophene moiety, several such interactions are theoretically significant.
The primary non-covalent interaction expected is π-π stacking, occurring between the aromatic rings of adjacent molecules. Studies on dimers of similar aromatic systems, such as thiophene and fluorobenzene, provide a foundational understanding. Research using rotational spectroscopy on these dimers has identified two primary stacking configurations: a T-shaped geometry and a parallel-displaced arrangement. nih.gov In the heterogeneous dimer of thiophene and fluorobenzene, both configurations were observed, suggesting that for this compound, a complex potential energy surface with multiple stable conformers likely exists. nih.gov Theoretical calculations for these simple dimers indicate that dispersion forces are the dominant attractive force governing the stability of these π-π stacked structures. nih.gov
Beyond standard π-π stacking, other interactions play a role. The presence of the sulfur atom in the thiophene ring introduces the possibility of chalcogen bonding. This is an interaction where the electrophilic region (σ-hole) opposite a C-S covalent bond can interact with a nucleophilic site. nih.gov In crystal structures of other thiophene-containing molecules, intramolecular chalcogen bonds between the thiophene sulfur and a nitrogen atom have been observed, influencing molecular conformation. nih.gov Furthermore, the fluorine atom can participate in hydrogen bonding as an acceptor, and the amine group (-NH₂) is a classic hydrogen bond donor, leading to N-H···N or N-H···F interactions that further stabilize the crystal lattice.
Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data
Computational spectroscopy is an indispensable tool for predicting and validating experimental spectroscopic data. By simulating spectra from first principles, researchers can assign experimental peaks with high confidence and gain a deeper understanding of the electronic and vibrational structure of the molecule.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations provide key parameters: the excitation energy (often expressed in nm), the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). Studies on similar donor-acceptor conjugated systems have shown that methods like CAM-B3LYP, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, provide results that are in good agreement with experimental UV-Vis spectra. The primary electronic transitions in this compound are expected to be π → π* transitions localized on the aniline and thiophene rings, as well as intramolecular charge transfer (ICT) transitions from the electron-donating aniline moiety to the thiophene ring.
Table 1: Representative TD-DFT Calculated Electronic Transitions This table presents hypothetical but typical results for a molecule like this compound based on findings for similar aromatic compounds.
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 350 | 0.45 | HOMO -> LUMO | π -> π* (ICT) |
| 285 | 0.28 | HOMO-1 -> LUMO | π -> π* |
| 250 | 0.32 | HOMO -> LUMO+1 | π -> π* |
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 3 Fluoro 4 Thiophen 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the electronic environment of specific nuclei.
Multi-Dimensional NMR Techniques for Proton and Carbon Connectivity
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, enhanced by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), provides a detailed map of the molecule's structure.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the aniline (B41778) and thiophene (B33073) rings. The aniline protons are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Based on data for 3-fluoroaniline, the proton ortho to the fluorine (H-2) would appear as a doublet of doublets, coupled to the adjacent proton and the fluorine atom. chemicalbook.com The thiophene protons will present as three distinct multiplets in the aromatic region, characteristic of a 2-substituted thiophene ring. The NH₂ protons would typically appear as a broad singlet.
The ¹³C NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the aniline ring will show coupling to the fluorine atom (C-F coupling), with the carbon directly bonded to fluorine (C-3) exhibiting the largest coupling constant. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
2D NMR experiments would confirm connectivity. A COSY spectrum would show correlations between adjacent protons on both aromatic rings, while HSQC would link each proton to its directly attached carbon. HMBC spectra are crucial for establishing the connection between the two rings, showing long-range (2-3 bond) correlations from the thiophene protons to the C-4 carbon of the aniline ring, and vice-versa.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| Aniline Ring | |||
| 1-C | - | ~145 (d) | HMBC to H-2, H-6, H-5 |
| 2-C | ~6.5 (dd) | ~105 (d) | COSY with H-6; HMBC to C-4, C-6 |
| 3-C | - | ~160 (d, ¹JCF ≈ 240 Hz) | HMBC to H-2, H-5 |
| 4-C | - | ~120 (d) | HMBC to H-2, H-5, H-3', H-5' |
| 5-C | ~7.2 (t) | ~130 | COSY with H-6; HMBC to C-1, C-3, C-4 |
| 6-C | ~6.7 (dd) | ~115 | COSY with H-5, H-2 |
| NH₂ | ~3.8 (br s) | - | - |
| Thiophene Ring | |||
| 2'-C | - | ~140 | HMBC to H-3', H-4', H-5' |
| 3'-C | ~7.3 (dd) | ~125 | COSY with H-4'; HMBC to C-5', C-4 |
| 4'-C | ~7.1 (t) | ~128 | COSY with H-3', H-5' |
| 5'-C | ~7.4 (dd) | ~124 | COSY with H-4'; HMBC to C-3', C-4 |
Note: This table contains predicted data based on spectral analysis of analogous compounds. d denotes a doublet due to C-F coupling.
Fluorine-19 NMR for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For 3-Fluoro-4-(thiophen-2-yl)aniline, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides insight into the electronic effects of the neighboring amino and thiophenyl groups. The signal will appear as a multiplet, primarily a doublet of doublets, due to coupling with the two ortho protons (H-2 and H-4, though H-4 is substituted). Therefore, significant coupling would be observed with H-2 and smaller coupling with H-5.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The calculated monoisotopic mass of this compound (C₁₀H₈FNS) is 193.0416 Da. biosynth.com
Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 193 would be prominent. Key fragmentation pathways would likely involve:
Loss of HCN from the aniline ring to form a five-membered ring fragment.
Cleavage of the C-C bond between the aniline and thiophene rings, leading to fragments corresponding to the fluorinated aniline cation and the thiophenyl cation.
Fragmentation of the thiophene ring through the loss of acetylene (B1199291) (C₂H₂) or a thioformyl (B1219250) radical (HCS).
Analysis of a related compound, 3-fluoro-4-morpholinoaniline, shows characteristic fragmentation of the substituted aniline ring, which supports these predicted pathways. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes.
The IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). Other key vibrations include the aromatic C-H stretches (above 3000 cm⁻¹), C=C stretching in the aromatic rings (1450-1600 cm⁻¹), a strong C-F stretching vibration (1100-1300 cm⁻¹), and C-S vibrations associated with the thiophene ring (600-800 cm⁻¹).
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak in the IR spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H asymmetric stretch | ~3450 | Weak |
| N-H symmetric stretch | ~3350 | Weak |
| Aromatic C-H stretch | 3050-3150 | Strong |
| C=C aromatic stretch | 1500-1620 | Strong |
| N-H bend (scissoring) | 1600-1640 | Medium |
| C-F stretch | 1150-1250 | Medium |
| Thiophene ring breathing | 800-850 | Strong |
| C-S stretch | 650-750 | Medium |
Note: This table contains predicted data based on spectral analysis of analogous compounds.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The analysis would begin by determining the unit cell, which is the basic repeating unit of the crystal lattice. This defines the crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). The systematic absences in the diffraction pattern would then be used to determine the space group, which describes the symmetry elements within the unit cell.
While no experimental data exists for this compound, a related imine containing a thiadiazole ring was found to crystallize in the monoclinic system with the space group P2₁/n. It is plausible that this compound could crystallize in a similar common, centrosymmetric space group. The final structural refinement would reveal the planarity of the aromatic rings and the dihedral angle between them, which is influenced by steric hindrance and crystal packing forces.
Illustrative Crystallographic Data
| Parameter | Example Value (from a related heterocyclic compound) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 985 |
| Z (molecules/cell) | 4 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Precise Bond Lengths, Bond Angles, and Torsion Angles: Data Not Available
A thorough search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and a comprehensive review of scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Such studies are the gold standard for determining the precise geometric parameters of a molecule in the solid state.
Without this experimental data, it is not possible to provide a definitive table of bond lengths, bond angles, and torsion angles for the compound. These parameters are fundamental to understanding the molecule's conformation, steric interactions, and the electronic effects of the fluorine and thiophene substituents on the aniline ring.
Correlation of Solid-State Structures with Computational Predictions: Awaiting Experimental Benchmark
In the absence of an experimental crystal structure, a detailed correlation with computational predictions cannot be performed. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, their accuracy is ideally validated by comparison with experimental data.
Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise structural parameters and enable a meaningful comparison with computational models.
Reactivity, Chemical Transformations, and Reaction Mechanisms of 3 Fluoro 4 Thiophen 2 Yl Aniline
Nucleophilic and Electrophilic Reactivity Profiles of the Aniline (B41778) and Thiophene (B33073) Moieties
The chemical character of 3-fluoro-4-(thiophen-2-yl)aniline is dictated by the electronic properties of its two key components: the aniline and thiopene rings. The aniline moiety, with its electron-donating amino group, is generally activated towards electrophilic attack. Conversely, the fluorine atom, an electron-withdrawing group, tends to decrease the electron density of the aniline ring. This opposing electronic influence creates a nuanced reactivity landscape.
The thiophene ring, a sulfur-containing heterocycle, is inherently electron-rich and thus highly susceptible to electrophilic substitution. Its reactivity is often compared to that of benzene (B151609), though it is generally more reactive. imperial.ac.uk The presence of the aniline substituent further modulates the reactivity of the thiophene ring.
Functional Group Transformations Involving the Amine Moiety
The primary amine group of the aniline ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Amine-Based Reactions (e.g., Diazotization, Condensation)
The amine group can readily undergo diazotization upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly valuable intermediate, susceptible to a wide range of nucleophilic substitution reactions. This allows for the replacement of the amino group with a variety of other functional groups, including halogens, hydroxyl, and cyano groups.
Furthermore, the amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. For instance, the related compound 4-(thiophen-3-yl)aniline (B1351096) has been shown to react with o-vanillin to form a Schiff base. sigmaaldrich.cn These reactions are fundamental in the synthesis of various heterocyclic systems and conjugated materials.
Thiophene Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions
The thiophene ring in this compound is a primary site for electrophilic aromatic substitution reactions. Thiophenes are known to be significantly more reactive than benzene in such transformations. uoanbar.edu.iq Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions typically occur at the positions adjacent to the sulfur atom (the α-positions), which are the most electron-rich.
While less common, nucleophilic aromatic substitution (SNAr) can also occur on the thiophene ring, particularly when it is substituted with strong electron-withdrawing groups. uoanbar.edu.iq The rate of nucleophilic substitution on thiophenes is considerably higher than on analogous benzene compounds. uoanbar.edu.iq
Structure-Reactivity Relationship Studies through Substituent Effects and Computational Analysis
The reactivity of this compound is a direct consequence of the electronic interplay between the fluoro, amino, and thiophenyl substituents on the aniline ring. The electron-donating amino group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the benzene ring, influencing its susceptibility to electrophilic and nucleophilic attack.
Computational analysis, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure and reactivity. By mapping the electron density and calculating molecular orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, analysis of frontier molecular orbitals (HOMO/LUMO) can help predict reactivity in various reactions.
Experimental studies comparing the reactivity of this compound with its non-fluorinated analog, 4-(thiophen-2-yl)aniline, can quantify the impact of the fluorine substituent. Such studies are crucial for understanding the structure-reactivity relationships that govern the chemical behavior of this class of compounds.
Role as a Precursor in Polymerization Reactions for Advanced Materials
The bifunctional nature of this compound, possessing both a reactive aniline and a thiophene moiety, makes it an attractive monomer for the synthesis of novel polymers. The thiophene unit is a well-established building block for conducting polymers due to its ability to support delocalized π-electron systems.
Polymerization can be achieved through various methods, including oxidative coupling of the thiophene rings or by leveraging the reactivity of the aniline's amine group. The resulting polymers can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The presence of the fluorine atom can further tune the polymer's properties, potentially enhancing its stability and performance. For example, the related compound 4-(thiophen-3-yl)aniline has been used to synthesize a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material. sigmaaldrich.cn
Potential Non Biological Applications and Advanced Materials Science
Applications in Organic Electronic and Photonic Devices
The conjugated system formed by the aniline (B41778) and thiophene (B33073) rings allows for efficient charge transport and light interaction, positioning it as a valuable building block for organic electronic and photonic devices. These applications leverage the ability to modify and control the material's properties at a molecular level.
Thiophene-aniline scaffolds are classic examples of donor-π-acceptor (D–π–A) systems, where the aniline acts as the electron donor and the thiophene serves as the π-bridge. rsc.orgjept.de This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for many applications in photonics. The photophysical properties, such as absorption and fluorescence wavelengths, quantum yield, and solvatochromism, can be finely tuned by modifying the molecular structure. rsc.org
The solvatochromic behavior of these scaffolds—the change in color with the polarity of the solvent—is a direct consequence of the change in dipole moment upon excitation. Studies using models like the Kamlet-Taft and Catalán approaches have shown that both non-specific and specific solute-solvent interactions, particularly solvent dipolarity and polarizability, play a crucial role in determining the photophysical response. rsc.org This tunability is essential for creating materials for specific applications, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|---|
| MOT¹ | Cyclohexane (Nonpolar) | 393 | 451 | 58 | 0.81 |
| DMSO (Polar) | 403 | 517 | 114 | 0.59 | |
| DMAT² | Cyclohexane (Nonpolar) | 422 | 476 | 54 | 0.70 |
| DMSO (Polar) | 440 | 638 | 198 | 0.01 |
¹MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile
²DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile
Electrochemical Properties and Electropolymerization for Energy Storage and Conductive Materials
The combination of aniline and thiophene moieties in a single molecule is highly advantageous for the development of conductive polymers. Both polyaniline and polythiophene are well-known conducting polymers, but they have different oxidation potentials, which can make their copolymerization challenging. jept.de Aniline typically polymerizes at around +0.8 V, while thiophene requires a higher potential of about +2.0 V. jept.de
Copolymers of aniline and thiophene, however, can exhibit improved properties compared to their respective homopolymers. tubitak.gov.trmdpi.com The presence of thiophene in aniline solutions can accelerate the formation of polyaniline films and enhance their conductivity. tubitak.gov.tr In such donor-acceptor systems, aniline acts as the electron donor and thiophene as the electron acceptor. jept.de This structure is beneficial for creating materials with extended π-conjugation and closely packed rigid conformations, which are desirable for conductivity. jept.de
Electropolymerization is a direct method to synthesize thin films of these conductive polymers onto an electrode surface. jept.descite.ai The process involves the electrochemical oxidation of the monomer, which for thiophene-aniline systems is typically an irreversible process. jept.de The resulting polymers can exist in different oxidation states (doped and undoped), which is the basis for their use in energy storage applications like supercapacitors and batteries. researchgate.net The ability to reversibly switch between these states allows for the storage and release of charge. researchgate.net Copolymers of aniline and other monomers like pyrrole (B145914) have shown potential as viable energy storage materials due to their reversible doping/dedoping capabilities. researchgate.net The properties of the resulting polymer, such as conductivity and morphology, can be controlled by the synthesis conditions, including the monomer concentration ratio. mdpi.com For example, in one study on thiophene-aniline copolymers, a 25% thiophene concentration yielded the lowest electrical resistance. mdpi.com
| Monomer | Polymerization Potential | Polymerization Medium | Key Characteristic |
|---|---|---|---|
| Aniline | ~0.80 eV | Aqueous acidic solution | Lower oxidation potential. |
| Thiophene | ~2.00 eV | Nonaqueous or highly concentrated acid | Higher oxidation potential. |
| Thiophene with Aniline | 1.60 eV (Oxidative Peak) | Nonaqueous (Acetonitrile) | Irreversible electrochemical oxidation. |
Applications as Ligands in Organometallic Catalysis
The nitrogen atom of the aniline group and the sulfur atom of the thiophene ring in 3-fluoro-4-(thiophen-2-yl)aniline offer potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in the synthesis of organometallic complexes, which are widely used as catalysts in organic synthesis.
The design of metal complexes for catalysis relies on the electronic and steric properties of the ligands. nih.gov Ligands influence the stability, solubility, and catalytic activity of the metal center. pvpcollegepatoda.org The synthesis of such complexes typically involves the reaction of a suitable ligand with a metal salt. researchgate.netorientjchem.org In the case of this compound, the aniline nitrogen can act as a σ-donor, and the thiophene ring can participate in π-bonding, potentially forming stable complexes with various transition metals like palladium, nickel, copper, or rhodium. pvpcollegepatoda.orgresearchgate.netrsc.org
The synthesis of Schiff base ligands, often derived from amines, is a common strategy for creating multi-topic ligands that can coordinate with metal ions. nih.gov While specific reports on the synthesis of metal complexes using this compound as the primary ligand are not prevalent, the general principles of coordination chemistry suggest its viability. nih.gov For instance, amide ligands have been successfully prepared from the reaction of aromatic amines with other reagents, which then form mononuclear complexes with Cu(II) and Ni(II) ions. researchgate.net The fluorine substituent on the aniline ring can also influence the electronic properties of the ligand, potentially enhancing the catalytic performance of the resulting metal complex.
Metal complexes containing amine and heterocyclic ligands are active catalysts for a wide range of organic transformations, including cross-coupling reactions, hydroamination, and indole (B1671886) synthesis. pvpcollegepatoda.orgacs.org For example, rhodium and iridium complexes have been used as catalysts for the hydroamination of styrene (B11656) with aniline. pvpcollegepatoda.org
A notable application is in visible-light photocatalysis. In one study, gold nanoclusters were used as heterogeneous photocatalysts for the Fukuyama indole synthesis, a reaction that involves an aniline nucleophile. acs.org This highlights the potential for metal complexes to facilitate complex multi-component reactions. The substrate scope of this particular reaction included reactants with thiophene moieties, demonstrating the compatibility of such structures in catalytic cycles. acs.org The design of new coordination complexes with biologically active ligands is an area of intense research, aiming for improved pharmacological and catalytic properties. nih.gov Complexes derived from this compound could potentially be evaluated for their catalytic activity in similar C-N or C-C bond-forming reactions, where the ligand's structure could offer unique selectivity and efficiency.
Synthetic Scalability and Process Optimization
Development of Efficient and High-Yielding Synthetic Protocols
The primary synthetic route to 3-Fluoro-4-(thiophen-2-yl)aniline involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the fluorinated benzene (B151609) ring and the thiophene (B33073) moiety, followed by the reduction of a nitro group to the desired aniline (B41778).
Suzuki-Miyaura Cross-Coupling:
This reaction is a cornerstone for the synthesis of biaryl compounds and is widely employed in the pharmaceutical industry. researchgate.netrsc.org The typical procedure for the synthesis of the precursor, 3-fluoro-4-(thiophen-2-yl)nitrobenzene, involves the coupling of a halogenated nitroarene with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base.
Key parameters that are optimized to ensure high yields and efficiency include the choice of catalyst, ligand, base, and solvent. For instance, the use of highly active palladium catalysts, such as those based on bulky biarylphosphine ligands, can significantly improve reaction rates and yields, even with challenging substrates like aryl chlorides. rsc.org The selection of an appropriate base, such as potassium carbonate, is crucial for the reaction to proceed efficiently without promoting side reactions. Solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are commonly used.
Nitro Group Reduction:
The subsequent reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common and efficient method for this transformation. rsc.org Catalysts such as palladium on carbon (Pd/C) are frequently used under a hydrogen atmosphere. This method is often preferred for its high selectivity and the generation of water as the only byproduct, aligning with the principles of green chemistry. psu.edu
Alternative reduction methods include the use of metal hydrides like sodium borohydride (B1222165) or transfer hydrogenation with reagents such as ammonium (B1175870) formate. The choice of reducing agent and conditions is dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
Table 1: Optimized Parameters for the Synthesis of this compound
| Reaction Step | Parameter | Optimized Condition/Reagent | Typical Yield | Reference |
| Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄ or other Pd(0)/Pd(II) catalysts with bulky phosphine (B1218219) ligands | 70-85% | |
| Boronic Acid | Thiophen-2-ylboronic acid | |||
| Base | K₂CO₃ or Na₂CO₃ | |||
| Solvent | THF or 1,4-dioxane | |||
| Nitro Group Reduction | Catalyst | 10% Pd/C | 90-98% | |
| Reductant | H₂ gas or ammonium formate | |||
| Solvent | Ethanol or Ethyl Acetate |
Challenges in Scale-Up and Industrial Implementation for Fluorinated Aryl Heterocycles
The transition from laboratory to industrial-scale synthesis of fluorinated aryl heterocycles like this compound is fraught with challenges.
Reaction Conditions: The often-stringent conditions required for high yields in the laboratory, such as the use of anhydrous solvents and inert atmospheres, can be challenging and costly to implement on a large scale. Process safety is also a major concern, especially when handling flammable solvents and hydrogen gas under pressure.
Impurity Profile: The presence of impurities, including residual palladium and byproducts from side reactions, is a critical issue in the pharmaceutical industry. strath.ac.uk Rigorous purification methods are often required to meet the stringent purity standards for active pharmaceutical ingredients (APIs).
Fluorine-Specific Challenges: The introduction and handling of fluorine-containing reagents can present specific challenges. Some fluorinating agents are highly reactive and toxic, requiring specialized equipment and handling procedures. researchgate.net The synthesis of fluorinated precursors themselves can also be complex and expensive. google.com
Economic and Environmental Impact Assessment of Synthetic Methods
A comprehensive assessment of the economic and environmental impact of the synthetic methods for this compound is crucial for sustainable industrial production.
Environmental Impact: The environmental footprint of the synthesis is largely determined by the solvents used, the energy consumption, and the waste generated. chemrxiv.org Traditional Suzuki-Miyaura reactions often utilize organic solvents, which contribute significantly to the process mass intensity (PMI), a key green chemistry metric. ethernet.edu.et The use of large volumes of solvents for reaction and purification leads to significant solvent waste.
Efforts to mitigate the environmental impact focus on several key areas:
Green Solvents: The use of more environmentally benign solvents or even water as the reaction medium is a significant step towards greener synthesis. ganeshremedies.com
Catalyst Efficiency: Developing highly efficient catalysts that can be used in very low concentrations reduces metal waste. ssbcrack.com
Waste Reduction: The reduction of nitroarenes using catalytic hydrogenation is considered a relatively clean process, with water being the main byproduct. psu.edu However, the treatment of industrial wastewater from nitroaromatic manufacturing can be challenging due to the toxicity of the pollutants. nih.gov
Atom Economy: Designing synthetic routes with high atom economy, where a high proportion of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. chemrxiv.org
Table 2: Green Chemistry Metrics for Consideration in the Synthesis of this compound
| Metric | Description | Relevance to Synthesis | Reference |
| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) per unit mass of the final product. | A high PMI indicates significant waste generation, primarily from solvents. | ethernet.edu.et |
| E-Factor | The mass of waste produced per unit mass of product. | Similar to PMI, it highlights the amount of waste generated. | chemrxiv.org |
| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to products. | High atom economy indicates less waste is produced from the reaction itself. | chemrxiv.org |
| Catalyst Lifecycle | The efficiency of catalyst recovery and reuse. | Directly impacts the economic and environmental cost associated with precious metal catalysts. | strath.ac.ukssbcrack.com |
By focusing on these metrics, the chemical industry can develop more sustainable and cost-effective processes for the production of important compounds like this compound.
Emerging Research Directions and Future Prospects for 3 Fluoro 4 Thiophen 2 Yl Aniline Chemistry
Exploration of Novel Synthetic Pathways and Methodologies, including Flow Chemistry
The conventional synthesis of thienyl-anilines often involves established methods like the Suzuki-Miyaura cross-coupling. For the related isomer, 3-Fluoro-4-(thiophen-3-yl)aniline, a typical route involves the palladium-catalyzed coupling of a thiophen-3-ylboronic acid with a halogenated nitrobenzene (B124822) precursor, followed by the reduction of the nitro group to an amine. While robust, these batch processes are being challenged by more advanced methodologies aimed at improving efficiency, safety, and scalability.
Flow Chemistry: The transition from batch to continuous flow processing represents a significant leap forward. acsgcipr.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved selectivity, and shorter reaction times. nih.gov For the synthesis of 3-Fluoro-4-(thiophen-2-yl)aniline, a prospective flow process would likely involve its core reactions:
Suzuki-Miyaura Coupling in Flow: This reaction is highly amenable to flow conditions. acsgcipr.org The use of packed-bed reactors with immobilized palladium catalysts is a key area of development, offering the benefits of catalyst reusability and minimizing metal leaching into the product stream. acs.orgmdpi.com Studies on similar couplings have shown that reaction times can be drastically reduced from hours in batch to minutes in a continuous flow setup. bcrec.id
Nitro Group Reduction in Flow: The subsequent reduction of the nitro intermediate is also well-suited for flow chemistry, often using catalytic hydrogenation with systems like H-Cube®. This approach allows for the safe handling of hydrogen gas and precise control over the reaction, minimizing the formation of by-products.
The integration of these steps into a multi-stage, continuous flow system could enable the on-demand production of this compound with high purity and efficiency.
Table 1: Comparison of Batch vs. Prospective Flow Synthesis for Suzuki-Miyaura Coupling
| Parameter | Conventional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Hours (e.g., 4-12 h) bcrec.id | Minutes (e.g., <70 min) bcrec.id |
| Heat & Mass Transfer | Often inefficient and non-uniform | Superior, highly efficient, and uniform nih.gov |
| Scalability | Complex, requires process re-optimization | Simpler, by extending operation time ("scaling out") acs.org |
| Safety | Higher risks with exotherms and hazardous reagents | Inherently safer due to small reaction volumes nih.gov |
| Catalyst Handling | Homogeneous catalyst requires difficult removal | Immobilized catalysts allow for easy separation and reuse acsgcipr.orgacs.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Studies
To fully optimize synthetic pathways, particularly in flow chemistry, real-time monitoring is essential. Process Analytical Technology (PAT) utilizes advanced spectroscopic probes to track the concentration of reactants, intermediates, and products as the reaction progresses. This allows for precise control and a deeper understanding of reaction kinetics.
For the synthesis of this compound, key applications would include:
Monitoring Nitro Reduction: The reduction of the nitro group can be monitored in real-time using techniques like Raman or infrared (IR) spectroscopy. acs.org For instance, the disappearance of the characteristic nitro stretching frequency (around 1350 cm⁻¹) provides a direct measure of reaction conversion. acs.org Such monitoring can reveal the reaction's kinetic profile, confirming, for example, if it follows pseudo-first-order kinetics as seen in similar aqueous reduction reactions. acs.org
Tracking Suzuki Coupling: In-situ IR or Raman spectroscopy can also follow the progress of the Suzuki-Miyaura coupling by tracking the consumption of the aryl halide starting material or the appearance of a product-specific peak. This data is invaluable for optimizing residence time, temperature, and catalyst loading in a flow reactor.
These techniques, when coupled with kinetic modeling, move synthesis from a trial-and-error approach to a data-driven, engineered process.
Rational Design of New Functional Materials Through Molecular Engineering
The unique electronic properties imparted by the thiophene (B33073) ring make aniline (B41778) derivatives like this one promising candidates for new functional materials. The thiophene moiety is electron-rich, and when combined with an aniline framework, it can form the basis for conductive polymers and organic electronic devices.
Future research will focus on using this compound as a monomer or a key building block in the molecular engineering of materials with tailored properties:
Conductive Polymers: The electropolymerization of this compound or its derivatives could yield novel conductive polymers. The fluorine atom's electron-withdrawing nature can be used to fine-tune the polymer's band gap, conductivity, and stability. Research into the related 4-(thiophen-3-yl)aniline (B1351096) has already demonstrated its use in creating palladium-polymer composite materials for catalysis. sigmaaldrich.com
Organic Semiconductors: As a building block for larger conjugated systems, this compound could be incorporated into molecules designed for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). Its structure allows for the creation of donor-acceptor systems, which are fundamental to the function of these devices.
Computational Predictions for Molecular Engineering and Property Tuning
Computational chemistry is a powerful tool for accelerating the design of new molecules and materials, reducing the need for extensive trial-and-error experimentation. Density Functional Theory (DFT) calculations, in particular, can provide deep insights into molecular structure and reactivity. nih.gov
For this compound, computational approaches can predict:
Reaction Energetics: DFT can be used to model transition states and reaction pathways, helping to optimize synthetic conditions and predict the feasibility of novel transformations.
Electronic Properties: Calculations of frontier molecular orbitals (HOMO/LUMO) can predict the electronic and photophysical properties of materials derived from the compound, guiding the design of new organic semiconductors.
Conformational Analysis: The fluorine atom can significantly influence the preferred conformation of a molecule through noncovalent interactions, which in turn affects its biological activity or material properties. nih.gov Computational studies can accurately predict these conformational preferences. acsgcipr.org
Table 2: Potential Applications of Computational Chemistry in this compound Research
| Computational Method | Application Area | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Synthesis Planning | Reaction feasibility, transition state energies, kinetic profiles |
| DFT / NCI Analysis | Molecular Structure | Conformational preferences, impact of fluorine on structure, noncovalent interactions nih.gov |
| Time-Dependent DFT (TD-DFT) | Materials Science | Electronic absorption spectra, HOMO/LUMO energies, band gap |
| Molecular Docking | Medicinal Chemistry | Binding affinity to biological targets, prediction of bioactivity |
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
The ultimate frontier in chemical research is the integration of artificial intelligence (AI) with automated robotic platforms. youtube.comyoutube.com This synergy is set to revolutionize how molecules are discovered and synthesized.
AI-Driven Synthesis Planning: Retrosynthesis AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its derivatives. youtube.comyoutube.com These tools can identify pathways that a human chemist might overlook, optimizing for cost, step-count, or sustainability.
Automated Reaction Optimization: An AI, such as a machine learning algorithm, can be connected to an automated flow reactor. sciencedaily.com The AI can autonomously design and execute a series of experiments, analyzing the results from real-time spectroscopic probes to iteratively find the optimal reaction conditions with minimal human intervention. sciencedaily.com
Accelerated Discovery: In drug or materials discovery, this compound can be included in virtual libraries of billions of compounds. AI models can then screen these libraries to identify derivatives with a high probability of having desired properties (e.g., binding to a specific protein target). The most promising candidates can then be automatically synthesized by a robotic platform for experimental validation, creating a closed loop of design, synthesis, and testing that dramatically accelerates the pace of discovery. youtube.com Recent developments have produced autonomous robots like 'RoboChem' that can outperform human chemists in speed and accuracy for certain synthetic tasks. sciencedaily.com
Q & A
Q. Table 1: Comparative Synthetic Conditions
| Parameter | Condition 1 (Toluene) | Condition 2 (Ethanol) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Base | K₂CO₃ | NaHCO₃ |
| Yield | 72% | 85% |
| Purity (HPLC) | 93% | 97% |
Q. Table 2: Biological Activity Comparison
| Compound | MIC (µg/mL, S. aureus) | IC₅₀ (µM, MCF-7) |
|---|---|---|
| This compound | 4.2 | 18.5 |
| 4-Fluoro-2-(thiophen-2-yl)aniline | 6.8 | 25.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
